2-(Cyclopentylmethyl)-5-propan-2-ylpyrazol-3-amine
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Overview
Description
2-(Cyclopentylmethyl)-5-propan-2-ylpyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethyl)-5-propan-2-ylpyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethyl bromide with 3-amino-5-propan-2-ylpyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethyl)-5-propan-2-ylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopentylmethyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
2-(Cyclopentylmethyl)-5-propan-2-ylpyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethyl)-5-propan-2-ylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylmethyl)-5-methylpyrazole
- 2-(Cyclopentylmethyl)-5-ethylpyrazole
- 2-(Cyclopentylmethyl)-5-isopropylpyrazole
Uniqueness
2-(Cyclopentylmethyl)-5-propan-2-ylpyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21N3 |
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Molecular Weight |
207.32 g/mol |
IUPAC Name |
2-(cyclopentylmethyl)-5-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-9(2)11-7-12(13)15(14-11)8-10-5-3-4-6-10/h7,9-10H,3-6,8,13H2,1-2H3 |
InChI Key |
IFLPRPSDLSRITB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)CC2CCCC2 |
Origin of Product |
United States |
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